3-((3,4-Dimethylphenyl)carbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid
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Overview
Description
3-((3,4-Dimethylphenyl)carbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid is an organic compound with a complex structure It features a cyclopentane ring substituted with a carboxylic acid group and a carbamoyl group attached to a 3,4-dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dimethylphenyl)carbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid typically involves multiple steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal or catalytic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alkyl group on the cyclopentane ring using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction between an amine and an isocyanate or by using carbamoyl chloride in the presence of a base.
Substitution with the 3,4-Dimethylphenyl Moiety: The final step involves the substitution of the carbamoyl group with the 3,4-dimethylphenyl moiety, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-((3,4-Dimethylphenyl)carbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((3,4-Dimethylphenyl)carbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-((3,4-Dimethylphenyl)carbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-((3,4-Dimethylphenyl)carbamoyl)-1,2,2-trimethylcyclopentanol: Similar structure but with an alcohol group instead of a carboxylic acid.
3-((3,4-Dimethylphenyl)carbamoyl)-1,2,2-trimethylcyclopentanone: Similar structure but with a ketone group instead of a carboxylic acid.
3-((3,4-Dimethylphenyl)carbamoyl)-1,2,2-trimethylcyclopentylamine: Similar structure but with an amine group instead of a carboxylic acid.
Uniqueness
3-((3,4-Dimethylphenyl)carbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
3-[(3,4-dimethylphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-11-6-7-13(10-12(11)2)19-15(20)14-8-9-18(5,16(21)22)17(14,3)4/h6-7,10,14H,8-9H2,1-5H3,(H,19,20)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWNFIRTSCJTCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCC(C2(C)C)(C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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